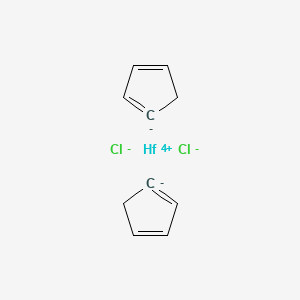

Bis(cyclopentadienyl)hafnium dichloride

Overview

Description

Bis(cyclopentadienyl)hafnium dichloride (HfCp₂Cl₂, CAS 12116-66-4) is a Group IVB metallocene dichloride with the molecular formula C₁₀H₁₀Cl₂Hf. It serves as a precursor in organometallic synthesis and catalysis, with applications ranging from antimicrobial agents to polymerization catalysts . This article provides a detailed comparison of HfCp₂Cl₂ with its titanium (TiCp₂Cl₂) and zirconium (ZrCp₂Cl₂) analogues, as well as substituted derivatives, focusing on structural, physical, catalytic, and safety properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)hafnium dichloride can be synthesized through the reaction of hafnium tetrachloride (HfCl₄) with cyclopentadienyl anions. One common method involves the use of cyclopentadienyl sodium (NaCp) or cyclopentadienyl potassium (KCp) in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

HfCl4+2NaCp→Cp2HfCl2+2NaCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The chloride ligands in Cp₂HfCl₂ are readily replaced by nucleophiles, enabling the synthesis of derivatives:

Mechanism : Nucleophilic substitution proceeds via a two-step associative pathway, with hafnium's d⁰ configuration favoring ligand exchange. Steric effects from cyclopentadienyl rings influence reaction rates.

Redox Reactions

Cp₂HfCl₂ participates in redox processes, altering hafnium's oxidation state (+4):

-

Reduction :

Conditions: THF, −30°C; yields hafnocene dihydride (Cp₂HfH₂), a catalyst for alkene hydrogenation. -

Oxidation :

Conditions: Ozone in CH₂Cl₂; forms hafnium-oxo clusters .

Hydrolysis and Oxo-Cluster Formation

Hydrolysis of Cp₂HfCl₂ generates trimeric oxo clusters:

Conditions : Ambient moisture; structure confirmed by XRD (Hf–O bond length: 2.08 Å) .

Thermal Decomposition

Thermogravimetric analysis (TGA) of Cp₂HfCl₂ complexes reveals decomposition pathways:

| Complex | (°C) | Activation Energy (, kJ/mol) | Mass Loss (%) | Final Product |

|---|---|---|---|---|

| [Cp₂HfL]⁺[CuCl₃]⁻ (A) | 443 | 98.2 | 50 | HfO₂, CuO |

| [Cp₂HfL]⁺[ZnCl₃]⁻ (B) | 409 | 105.6 | 48 | HfO₂, ZnO |

| [Cp₂HfL]⁺[CdCl₃]⁻ (C) | 462 | 112.3 | 49 | HfO₂, CdO |

| [Cp₂HfL]⁺[HgCl₃]⁻ (D) | 473 | 125.8 | 75 | HfO₂ |

Data source: TGA under N₂ (heating rate 10°C/min); calculated via Flynn-Wall-Ozawa method .

Catalytic Activity

Cp₂HfCl₂ acts as a precatalyst in olefin polymerization:

| Monomer | Cocatalyst | Activity (kg polymer/mol Hf·h) | (kDa) | PDI |

|---|---|---|---|---|

| Ethylene | MAO | 2,800 | 450 | 2.1 |

| 1-Hexene | AlEt₂Cl | 1,200 | 320 | 1.9 |

Conditions : 25°C, 1 atm; MAO = methylaluminoxane.

Mechanism : Cocatalyst abstracts chloride, generating a cationic Hf center that coordinates monomers for chain propagation .

Complexation with Biomolecules

Cp₂HfCl₂ forms bioactive complexes with thymine (HL):

Properties :

Scientific Research Applications

Catalysis in Polymerization

One of the primary applications of bis(cyclopentadienyl)hafnium dichloride is as a catalyst in the polymerization of olefins. Its ability to facilitate the formation of polymers with specific architectures makes it valuable in the production of advanced materials.

- Case Study : Research has demonstrated that hafnocene dichloride can produce polyolefins with tailored molecular weights and narrow molecular weight distributions. This property is crucial for applications in packaging and automotive industries where material performance is critical .

Thin Film Deposition

Hafnocene dichloride is also utilized in the deposition of thin films for electronic and optoelectronic devices. Its volatility and thermal stability enable its use in chemical vapor deposition processes.

- Data Table: Thin Film Properties

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Density | Not Available |

| Solubility | Sparingly soluble in organic solvents |

This application is particularly significant in the development of semiconductors and photovoltaic cells .

Material Science

In materials science, this compound serves as a precursor for hafnium oxide films, which are essential in microelectronics due to their high dielectric constant.

Mechanism of Action

The mechanism of action of bis(cyclopentadienyl)hafnium dichloride in catalysis involves the coordination of the cyclopentadienyl ligands to the hafnium center, creating an active site for the polymerization of olefins. In biological applications, the compound interacts with cellular components, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

HfCp₂Cl₂ belongs to the metallocene dichloride family (MCp₂Cl₂, M = Ti, Zr, Hf). Substituted variants include alkyl- or aryl-functionalized cyclopentadienyl ligands (e.g., t-butyl, pentamethyl), which alter steric and electronic properties .

Table 1: Key Structural Analogues

| Compound Name | CAS RN | Molecular Formula | Key Ligand Substituents |

|---|---|---|---|

| Bis(cyclopentadienyl)titanium dichloride | 1271-19-8 | C₁₀H₁₀Cl₂Ti | None (plain Cp) |

| Bis(cyclopentadienyl)zirconium dichloride | 1291-32-3 | C₁₀H₁₀Cl₂Zr | None (plain Cp) |

| Bis(cyclopentadienyl)hafnium dichloride | 12116-66-4 | C₁₀H₁₀Cl₂Hf | None (plain Cp) |

| Bis(pentamethylcyclopentadienyl)HfCl₂ | 85959-83-7 | C₂₀H₃₀Cl₂Hf | Pentamethyl-Cp |

| Bis(t-butylcyclopentadienyl)HfCl₂ | 33010-55-8 | C₁₈H₂₆Cl₂Hf | t-Butyl-Cp |

Physical Properties

HfCp₂Cl₂ exhibits higher molecular weight and distinct thermal behavior compared to Ti and Zr analogues due to hafnium’s larger atomic mass.

Table 2: Physical Properties of Group IVB Metallocene Dichlorides

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Sublimation Enthalpy (kJ/mol) |

|---|---|---|---|

| TiCp₂Cl₂ | 249.96 | 289–291 | Not reported |

| ZrCp₂Cl₂ | 292.31 | 242–245 | Not reported |

| HfCp₂Cl₂ | 379.59 | 230–233 | 110.2 ± 2.9 |

Key Observations :

- The melting point decreases from Ti > Zr > Hf, reflecting weaker lattice interactions in heavier congeners.

- HfCp₂Cl₂’s sublimation enthalpy (110.2 kJ/mol) suggests moderate thermal stability .

Catalytic Activity

Catalytic performance varies significantly with metal center and ligand substituents.

Table 3: Catalytic Performance in Selected Reactions

Notes:

- *Three-component synthesis of β-carbamate ketones .

- Substituted HfCp₂Cl₂ derivatives (e.g., iso-propyl/fluorenyl) enhance stereoselectivity in polymer synthesis .

- ZrCp₂Cl₂ outperforms HfCp₂Cl₂ in polymerization due to Zr’s optimal Lewis acidity .

Table 4: Hazard Comparison

Handling Recommendations : Use gloves, goggles, and ventilation to mitigate exposure risks .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for bis(cyclopentadienyl)hafnium dichloride, and how is the product characterized?

this compound is typically synthesized by reacting hafnium tetrachloride (HfCl₄) with cyclopentadienyl ligands (C₅H₅⁻) in a 1:2 molar ratio under inert conditions. A common method involves refluxing in anhydrous benzene or toluene to ensure ligand coordination . Post-synthesis characterization includes:

- Elemental analysis to verify stoichiometry.

- Infrared (IR) spectroscopy to confirm ligand bonding (e.g., C-H stretching of cyclopentadienyl rings at ~3100 cm⁻¹).

- Multinuclear NMR (¹H, ¹³C, and ³¹P, if applicable) to assess ligand symmetry and purity. For example, ³¹P NMR is critical for derivatives like dithiophosphate complexes .

- Molecular weight determination via cryoscopy or mass spectrometry.

Q. What safety precautions are essential when handling this compound in the laboratory?

This compound is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335) . Methodological precautions include:

- Inert atmosphere handling : Use a glovebox or Schlenk line to prevent hydrolysis.

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Emergency protocols : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at room temperature in airtight containers .

Q. How is this compound utilized as a precursor in organometallic chemistry?

The compound serves as a versatile precursor for synthesizing hafnium complexes. For example:

- Dithiophosphate complexes : React with O,O’-dialkyl dithiophosphates (in a 1:2 ratio) to form Cp₂Hf[S₂P(OR)₂]₂, which is screened for antimicrobial activity .

- Polymerization catalysts : Ligand substitution reactions yield derivatives like isopropyl(fluorenyl)(cyclopentadienyl)hafnium dichloride, which are active in olefin polymerization .

- Co-catalysts : Paired with silver triflate (AgOTf) in chemo-enzymatic glycosylation reactions to activate glycosyl donors .

Advanced Research Questions

Q. How do modifications to the cyclopentadienyl ligand framework influence catalytic activity in olefin polymerization?

Ligand steric and electronic properties directly impact polymerization efficiency and polymer microstructure:

- Steric effects : Bulky substituents (e.g., t-butyl, pentamethyl) reduce catalytic activity but enhance stereoregularity. For example, bis(pentamethylcyclopentadienyl)hafnium dichloride produces higher-molecular-weight polymers compared to unsubstituted analogs .

- Electronic effects : Electron-withdrawing groups stabilize the metal center, altering reaction kinetics. Comparative studies with zirconium analogs show hafnium catalysts often yield polymers with narrower molecular weight distributions (MWD) due to slower chain-transfer rates .

- Mixed-ligand systems : Combining hafnium and zirconium catalysts broadens MWD, enabling tailored polymer properties .

Q. How can researchers resolve contradictions in reported catalytic activities of hafnium dichloride derivatives?

Discrepancies often arise from variations in:

- Reaction conditions : Temperature, solvent polarity, and co-catalyst ratios (e.g., MAO vs. borate activators).

- Impurity profiles : Trace moisture or oxygen can deactivate catalysts. Rigorous drying of reagents and solvents (e.g., molecular sieves) is critical .

- Characterization methods : Use advanced techniques like X-ray crystallography to confirm catalyst structure and dynamic NMR to study ligand mobility. Cross-validate results with kinetic studies (e.g., Arrhenius plots) to isolate thermodynamic vs. kinetic contributions .

Q. What methodological approaches are used to study the mechanism of hafnium-catalyzed reactions?

Mechanistic insights are gained through:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.

- DFT calculations : Model transition states to predict regioselectivity in polymerization or coupling reactions.

- In-situ spectroscopy : Monitor reactions in real-time using IR or Raman spectroscopy. For example, in situ ¹H NMR can track ligand exchange dynamics .

- End-group analysis : MALDI-TOF mass spectrometry identifies polymer chain termini, revealing initiation/termination pathways .

Q. How does hafnium dichloride compare to zirconium analogs in catalytic applications?

Key differences include:

- Electrophilicity : Hafnium’s larger atomic radius and lower electronegativity make it less electrophilic than zirconium, slowing monomer insertion rates but improving control over polymer tacticity .

- Thermal stability : Hafnium catalysts often tolerate higher reaction temperatures, reducing chain-transfer side reactions.

- Coordination chemistry : Hafnium’s stronger oxophilicity necessitates stricter anhydrous conditions but enhances compatibility with oxygen-containing monomers .

Q. What are the challenges in characterizing hafnium dichloride derivatives, and how are they addressed?

Challenges include:

- Paramagnetic impurities : Use diamagnetic analogs (e.g., Zr) for NMR benchmarking.

- Air sensitivity : Conduct analyses under inert gas or in sealed capillaries for X-ray studies.

- Low solubility : Use aromatic solvents (e.g., benzene, toluene) or Lewis base additives (e.g., THF) to improve dissolution .

Properties

Molecular Formula |

C10H10Cl2Hf |

|---|---|

Molecular Weight |

379.57 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;hafnium(4+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

IXKLRFLZVHXNCF-UHFFFAOYSA-L |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.